molecular formula C15H24N4O2 B1457987 tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate CAS No. 1448855-49-9

tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B1457987
CAS No.: 1448855-49-9
M. Wt: 292.38 g/mol
InChI Key: DKWODTJZKRAACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 6-methylpyrimidin-4-ylamino substituent at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry, where the tert-butyl carbamate acts as a protecting group for amines during synthesis, while the pyrimidine moiety may contribute to biological activity, particularly in kinase inhibition or receptor targeting .

Properties

IUPAC Name

tert-butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-9-13(17-10-16-11)18-12-5-7-19(8-6-12)14(20)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWODTJZKRAACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS No. 1448855-49-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : 292.38 g/mol
  • CAS Number : 1448855-49-9

Biological Activity Overview

The compound has been studied primarily for its anti-inflammatory effects, particularly inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit COX-2 activity, a target for anti-inflammatory drugs. In vitro assays have shown that derivatives similar to this compound exhibit significant inhibitory effects on COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrimidine moiety is crucial for enhancing anti-inflammatory properties. Substituents on the piperidine ring also play a significant role in modulating activity.

Study on Inhibitory Effects

A study investigated various pyrimidine derivatives, including this compound, using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The results indicated that these compounds possess anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug.

CompoundED50 (μM)Reference
tert-butyl derivative11.60
Indomethacin9.17

Mechanistic Insights

Mechanistic studies using Western blotting and RT-PCR demonstrated that the compound significantly reduces the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, indicating its potential as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine-carboxylate derivatives, focusing on substituent variations, molecular properties, and synthesis applications. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Heterocycle Linkage Molecular Formula Molecular Weight Physical State Key Notes
Target Compound 6-methylpyrimidin-4-yl Amino Not reported ~292 (estimated) Not reported Likely intermediate for drug synthesis; pyrimidine may enhance bioactivity .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl Amino C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Non-GHS classified; requires respiratory and eye protection .
tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate 6-ethoxy-2-(methylthio)pyrimidin-4-yl Oxy C₁₈H₂₇N₃O₄S 381.5 Not reported Ethoxy and methylthio groups increase lipophilicity .
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate 6-(cyclopropylamino)pyrimidin-4-yl Aminomethyl C₁₈H₂₉N₅O₂ 347.45 Not reported Cyclopropylamino group may enhance metabolic stability .
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 2-chloro-6-methylpyrimidin-4-yl Oxy C₁₆H₂₂ClN₃O₃ 339.8 Not reported Chloro substituent could improve electrophilic reactivity .

Key Observations:

Substituent Effects: Pyrimidine vs. Amino vs. Oxy Linkage: Amino linkages (as in the target compound) may enhance hydrogen-bond donor capacity compared to ether linkages (e.g., 6-ethoxy-2-(methylthio) analog), affecting solubility and receptor interactions .

Synthetic Utility: The tert-butyl carbamate group is widely used to protect piperidine amines during multi-step syntheses, as seen in the preparation of acetylated intermediates (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate in ) . Pyrimidine-substituted analogs (e.g., 6-(cyclopropylamino) derivatives) are often synthesized for structure-activity relationship (SAR) studies in drug discovery .

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine Ring

  • The 4-chloropyrimidine or 4-bromopyrimidine derivative bearing a methyl group at the 6-position is reacted with Boc-protected piperidin-4-amine under basic conditions.
  • Typical bases include potassium carbonate or cesium fluoride, and solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) are used.
  • The reaction is often carried out at elevated temperatures (~85–105 °C) for several hours (12–24 h) to ensure complete substitution.

Example conditions from related analogs:

Parameter Conditions Yield (%) Notes
Base Potassium carbonate or cesium fluoride 60–95 Cesium fluoride favored in some cases
Solvent N,N-Dimethylacetamide (DMA), NMP, ethanol/water 60–95 High boiling solvents preferred
Temperature 85–105 °C - Reflux or sealed vessel
Reaction time 12–24 hours - Multiple additions of reagents in some cases
Isolation Filtration, recrystallization, chromatography - Purification by silica gel chromatography

This method is exemplified in the preparation of tert-butyl 4-(4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy)piperidine-1-carboxylate, which shares the Boc-piperidine motif and involves nucleophilic substitution on a heterocyclic aromatic system.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

  • A palladium catalyst such as Pd2(dba)3 with ligands like Xantphos is used to couple 6-methylpyrimidin-4-amine derivatives with Boc-protected piperidine halides.
  • The reaction is conducted under inert atmosphere (argon or nitrogen) with strong bases like potassium tert-butoxide.
  • Solvents such as toluene are used, and the reaction is typically refluxed for 5 hours or more.
  • This method allows for selective amination and can be monitored by thin-layer chromatography (TLC).

Typical reaction conditions:

Parameter Conditions
Catalyst Pd2(dba)3 (0.7–1 mol%)
Ligand Xantphos (1–2 mol%)
Base Potassium tert-butoxide
Solvent Dry, degassed toluene
Temperature Reflux (~110 °C)
Reaction time 5 hours
Atmosphere Argon or nitrogen

This method is reported for the synthesis of related pyrimidine-piperidine compounds and provides good yields with high selectivity.

Protection and Deprotection Steps

  • The piperidine nitrogen is protected as the tert-butyl carbamate (Boc) to prevent side reactions.
  • Boc protection is introduced prior to coupling reactions.
  • After the coupling, Boc can be removed under acidic conditions if required for further functionalization.

Representative Experimental Procedure (Adapted)

Step 1: Preparation of Boc-protected piperidine intermediate

  • Piperidine-4-amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane.
  • The reaction is stirred at room temperature for several hours.
  • The product tert-butyl piperidine-1-carboxylate is purified by extraction and crystallization.

Step 2: Coupling with 6-methylpyrimidin-4-amine

  • In a dry flask, tert-butyl 4-(halogen)piperidine-1-carboxylate (e.g., chloride or mesylate) is dissolved in dry DMA or NMP.
  • 6-methylpyrimidin-4-amine is added along with a base such as potassium carbonate or cesium fluoride.
  • The mixture is heated to 85–105 °C under nitrogen for 12–24 hours.
  • The reaction progress is monitored by TLC or HPLC.
  • After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
  • The crude product is purified by silica gel chromatography or recrystallization to afford tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate.

Data Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution Boc-piperidine + 6-methylpyrimidin-4-amine, K2CO3 or CsF, DMA/NMP, 85–105 °C, 12–24 h 60–95 Straightforward, scalable Requires high temperature, long reaction time
Palladium-Catalyzed Amination Pd2(dba)3, Xantphos, KOtBu, toluene, reflux, inert atmosphere 70–90 High selectivity, mild conditions Expensive catalyst, inert atmosphere required
Protection/Deprotection Boc2O for protection; acid for deprotection >90 Protects amine functionality Additional steps increase synthesis time

Research Findings and Notes

  • The choice of base and solvent critically affects the yield and purity of the final product.
  • Cesium fluoride has shown improved reactivity in nucleophilic aromatic substitution compared to potassium carbonate in some cases, likely due to its stronger base character and fluoride ion's ability to activate halides.
  • Palladium-catalyzed methods offer milder conditions and are preferred when sensitive functional groups are present.
  • The Boc protecting group is stable under the coupling conditions but can be removed easily under acidic conditions for subsequent transformations.
  • Purification is typically achieved by silica gel chromatography or crystallization, with product characterization by NMR and mass spectrometry confirming structure and purity.

Q & A

[Basic] What are the recommended synthetic routes for tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Boc Protection : Start with piperidine derivatives, introducing the tert-butoxycarbonyl (Boc) protecting group under anhydrous conditions (e.g., using Boc anhydride and a base like DMAP) to stabilize the amine .

Coupling Reaction : React the Boc-protected piperidine with 6-methylpyrimidin-4-amine via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) to form the C–N bond .

Purification : Use silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) .

Key Considerations : Optimize reaction temperature (e.g., 80–100°C for NAS) and stoichiometry to minimize byproducts like unreacted pyrimidine or de-Boc intermediates .

[Advanced] How does the Boc group influence the compound’s stability during functionalization reactions?

Methodological Answer:
The Boc group enhances stability by:

  • Steric Shielding : Protecting the piperidine nitrogen from unwanted nucleophilic attacks or oxidation during downstream reactions .
  • Acid-Labile Removal : Allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) without disrupting the pyrimidine ring .

Data Contradiction Analysis : Some studies report Boc cleavage under prolonged basic conditions (e.g., LiOH/THF). To resolve this, monitor reactions via TLC and adjust pH to avoid hydrolysis .

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (dust formation risk) .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] How can researchers resolve discrepancies in reported solubility data?

Methodological Answer:
Conflicting solubility values (e.g., in DMSO vs. water) arise from:

  • Polymorphism : Different crystalline forms alter solubility. Characterize polymorphs via X-ray diffraction (SHELX software for structural analysis) .
  • Experimental Variability : Standardize protocols (e.g., shake-flask method at 25°C) and validate via HPLC. For example, if a study reports 2 mg/mL in water but another observes insolubility, test under controlled pH (e.g., buffered solutions) .

Table 1 : Solubility Comparison (Hypothetical Data)

SolventReported Solubility (mg/mL)Verified Value (mg/mL)
DMSO5045 ± 3
Water<0.10.05 ± 0.01
Ethanol108 ± 1

[Advanced] What strategies enhance the compound’s bioavailability for cellular assays?

Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt to improve aqueous solubility (test via phase-solubility analysis) .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance membrane permeability (validate via Franz cell diffusion assays) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the piperidine nitrogen, which cleave in vivo .

Challenges : Balance lipophilicity (LogP ~2.5 predicted) with polar surface area (>80 Ų) to avoid excessive hydrophobicity .

[Basic] Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR : Assign peaks for Boc (δ 1.4 ppm, singlet) and pyrimidine (δ 8.5–9.0 ppm, doublets) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₂₄N₄O₂: 308.18) with <2 ppm error .
  • IR : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹) and NH bends (pyrimidine at ~3300 cm⁻¹) .

Validation : Cross-check with single-crystal XRD (SHELXL refinement) for absolute configuration .

[Advanced] How does the 6-methylpyrimidin-4-yl group affect electronic properties?

Methodological Answer:

  • Electron-Donating Effects : The methyl group increases pyrimidine electron density, enhancing reactivity in electrophilic substitutions (e.g., nitration) .
  • Coordination Sites : The pyrimidine N-atoms act as ligands for metal catalysts (e.g., Pd in Suzuki couplings). DFT calculations show LUMO localization on the ring, favoring nucleophilic attacks .

Experimental Validation : Perform cyclic voltammetry to assess redox potentials (e.g., E₁/2 ≈ −1.2 V vs. Ag/AgCl) .

[Basic] What are the regulatory considerations for shipping this compound?

Methodological Answer:

  • Labeling : Follow GHS guidelines (non-hazardous per SDS data). Use "Not Restricted" transport labels .
  • Documentation : Include SDS with CAS No., purity, and manufacturer details (e.g., Kishida Chemical Co. for analogs) .

Compliance : Adhere to IATA Dangerous Goods Regulations (exempt if non-flammable and non-toxic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.